5-(2,4-Dimethyl-benzenesulfonylamino)-2-methyl-naphtho[1,2-b]furan-3-carboxylic
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Overview
Description
5-(2,4-Dimethyl-benzenesulfonylamino)-2-methyl-naphtho[1,2-b]furan-3-carboxylic is a complex organic compound that belongs to the class of naphthofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethyl-benzenesulfonylamino)-2-methyl-naphtho[1,2-b]furan-3-carboxylic typically involves multi-step organic reactions. One common method includes the initial formation of the naphthofuran core, followed by the introduction of the sulfonylamino and carboxylic groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dimethyl-benzenesulfonylamino)-2-methyl-naphtho[1,2-b]furan-3-carboxylic can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives.
Scientific Research Applications
5-(2,4-Dimethyl-benzenesulfonylamino)-2-methyl-naphtho[1,2-b]furan-3-carboxylic has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethyl-benzenesulfonylamino)-2-methyl-naphtho[1,2-b]furan-3-carboxylic involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The compound’s effects are mediated through binding to active sites or altering the conformation of target molecules, thereby influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Known for their antimicrobial and antiviral activities.
Indole Derivatives: Exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects.
Uniqueness
5-(2,4-Dimethyl-benzenesulfonylamino)-2-methyl-naphtho[1,2-b]furan-3-carboxylic is unique due to its specific structural features, such as the presence of both sulfonylamino and carboxylic groups on the naphthofuran core. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-N-phenylbenzo[g][1]benzofuran-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O4S/c1-17-13-14-25(18(2)15-17)35(32,33)30-24-16-23-26(28(31)29-20-9-5-4-6-10-20)19(3)34-27(23)22-12-8-7-11-21(22)24/h4-16,30H,1-3H3,(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWBHCMQSHVVHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)NC5=CC=CC=C5)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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